![molecular formula C13H20N2O4S B14184724 N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide CAS No. 919997-48-1](/img/structure/B14184724.png)
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyl group, a sulfamoyl group, and a phenylbutyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide typically involves the reaction of N-hydroxyacetamide with methyl(4-phenylbutyl)sulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The phenylbutyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylbutyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, while the sulfamoyl group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylbutyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-2-[methyl(4-phenylbutyl)amino]acetamide
- N-Hydroxy-2-[methyl(4-phenylbutyl)carbamoyl]acetamide
- N-Hydroxy-2-[methyl(4-phenylbutyl)thioacetamide]
Uniqueness
N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfamoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
919997-48-1 |
|---|---|
Formule moléculaire |
C13H20N2O4S |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
N-hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide |
InChI |
InChI=1S/C13H20N2O4S/c1-15(20(18,19)11-13(16)14-17)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,17H,5-6,9-11H2,1H3,(H,14,16) |
Clé InChI |
HALJKZMYKBHCDJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCC1=CC=CC=C1)S(=O)(=O)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

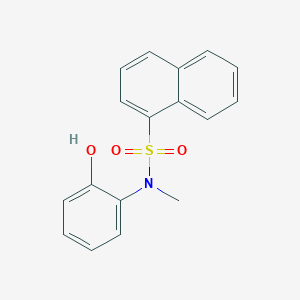
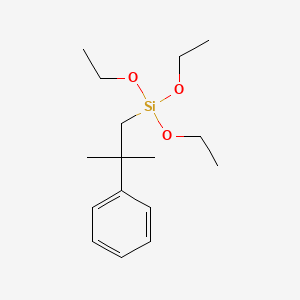
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
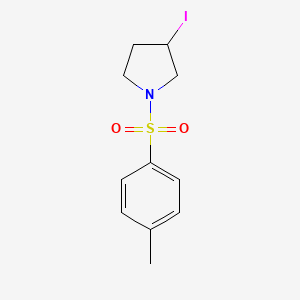
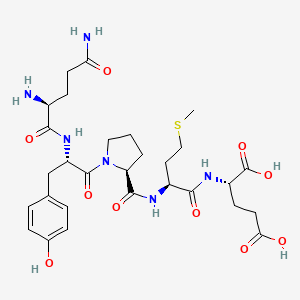
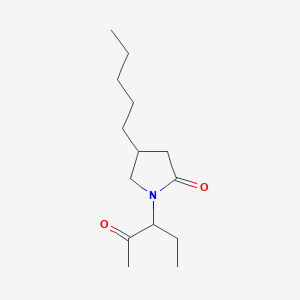
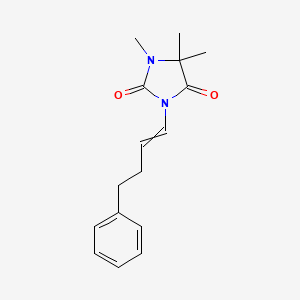
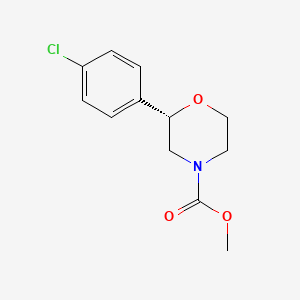
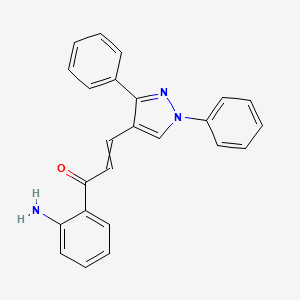
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)

